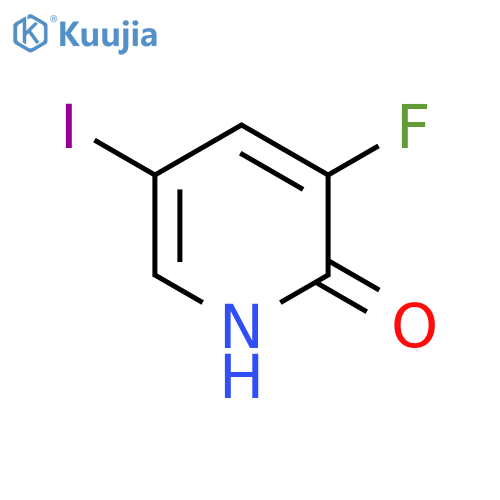Cas no 1806415-83-7 (3-Fluoro-2-hydroxy-5-iodopyridine)

1806415-83-7 structure
商品名:3-Fluoro-2-hydroxy-5-iodopyridine
CAS番号:1806415-83-7
MF:C5H3FINO
メガワット:238.986296892166
CID:4905182
3-Fluoro-2-hydroxy-5-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-5-iodopyridin-2-ol
- 3-Fluoro-2-hydroxy-5-iodopyridine
- 3-Fluoro-5-iodopyridin-2(1H)-one
-
- インチ: 1S/C5H3FINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
- InChIKey: ONQHMUYQFHVHPS-UHFFFAOYSA-N
- ほほえんだ: IC1=CNC(C(=C1)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-Fluoro-2-hydroxy-5-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006729-250mg |
3-Fluoro-2-hydroxy-5-iodopyridine |
1806415-83-7 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029006729-1g |
3-Fluoro-2-hydroxy-5-iodopyridine |
1806415-83-7 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
| Alichem | A029006729-500mg |
3-Fluoro-2-hydroxy-5-iodopyridine |
1806415-83-7 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
3-Fluoro-2-hydroxy-5-iodopyridine 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
1806415-83-7 (3-Fluoro-2-hydroxy-5-iodopyridine) 関連製品
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
